Kinase Inhibition Potency: MGCD-265 vs. Cabozantinib on c-Met and VEGFR2
In direct comparison to the multi-kinase inhibitor cabozantinib, MGCD-265 exhibits a distinct potency profile against c-Met and VEGFR2. Binding affinity data from a single study shows that MGCD-265 has a Ki of 3 nM for c-Met, while cabozantinib's c-Met IC50 is reported in the range of 1.3–14.6 nM, with one source reporting an IC50 of 3.5 nM [1][2]. For VEGFR2, MGCD-265 demonstrates a Ki of 10 nM, whereas cabozantinib is a much more potent VEGFR2 inhibitor with an IC50 of 0.035 nM [1][2]. This indicates that MGCD-265 provides a more balanced dual inhibition profile, whereas cabozantinib is heavily biased towards VEGFR2 inhibition at low nanomolar concentrations.
| Evidence Dimension | c-Met Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 3 nM [1] |
| Comparator Or Baseline | Cabozantinib: IC50 = 3.5 nM [2] / 1.3–14.6 nM [2] |
| Quantified Difference | MGCD-265 Ki (3 nM) vs. Cabozantinib IC50 (3.5 nM) are comparable for c-Met, but VEGFR2 potency differs by ~300-fold. |
| Conditions | In vitro kinase binding assay; specific conditions detailed in patent US10464902 [1]. |
Why This Matters
This difference in VEGFR2 potency means MGCD-265 is not functionally interchangeable with cabozantinib in experiments where a more balanced c-Met/VEGFR2 inhibition is required.
- [1] BindingDB. BDBM24498: MGCD-265. Affinity Data Ki: 3 nM for c-Met. US10464902. View Source
- [2] Ruiz, E., et al. (2013). Table 1: Kinase inhibition profile of cabozantinib. OncoTargets and Therapy, 6, 1. / Focus Biomolecules. Cabozantinib Product Datasheet. View Source
